

4-Cyclopropyl-3-ethoxy-benzaldehyde CAS 916343-53-8 properties

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Compound of Interest

Compound Name: 4-Cyclopropyl-3-ethoxy-
benzaldehyde

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Technical Monograph: 4-Cyclopropyl-3-ethoxy- benzaldehyde

Optimized Scaffolds for Next-Generation Medicinal Chemistry

Executive Summary

4-Cyclopropyl-3-ethoxy-benzaldehyde is a specialized aromatic aldehyde intermediate.^[1] Its structural uniqueness lies in the 4-cyclopropyl motif directly attached to the benzene ring, adjacent to a 3-ethoxy ether linkage. This substitution pattern is chemically significant:

- **Metabolic Stability:** The cyclopropyl group resists oxidative dealkylation (CYP450 mediated) better than the corresponding methoxy or isopropyl groups often found in first-generation inhibitors (e.g., Roflumilast, Apremilast).
- **Conformational Lock:** The steric bulk of the cyclopropyl group restricts rotation, potentially locking the molecule into a bioactive conformation for receptor binding.

Chemical Identity & Physicochemical Properties[2]

[3]

Property	Specification
Chemical Name	4-Cyclopropyl-3-ethoxy-benzaldehyde
CAS Registry Number	916343-53-8
Molecular Formula	C ₁₂ H ₁₄ O ₂
Molecular Weight	190.24 g/mol
Appearance	Pale yellow to off-white crystalline solid or viscous oil
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP (Predicted)	~3.2 (Lipophilic)
Storage Conditions	Inert atmosphere (Argon/Nitrogen), 2-8°C, Protect from light

Synthesis & Manufacturing Protocol

Expert Insight: The direct installation of a cyclopropyl group on an electron-rich aromatic ring is challenging due to the slow transmetallation of cyclopropylboronic acids. The following protocol utilizes a Palladium-catalyzed Suzuki-Miyaura coupling optimized for high turnover and reduced protodeboronation.

Reaction Pathway

The synthesis proceeds via the Suzuki Coupling of 4-Bromo-3-ethoxybenzaldehyde with Cyclopropylboronic acid.



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Figure 1: Catalytic cycle for the installation of the cyclopropyl moiety.

Step-by-Step Protocol

Reagents:

- Substrate: 4-Bromo-3-ethoxybenzaldehyde (1.0 equiv)
- Boronic Acid: Cyclopropylboronic acid (1.5 equiv)
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)
- Base: Potassium Phosphate (K₃PO₄, 3.0 equiv)
- Solvent: Toluene:Water (3:1 ratio) - Degassed

Procedure:

- System Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
- Charging: Add 4-Bromo-3-ethoxybenzaldehyde (10g, 43.6 mmol), Cyclopropylboronic acid (5.6g, 65.4 mmol), and K₃PO₄ (27.7g, 130.8 mmol).
- Solvation: Add degassed Toluene (100 mL) and Water (33 mL). Note: The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.
- Catalyst Addition: Add Pd(dppf)Cl₂ (1.6g, 2.18 mmol) in one portion. The solution will turn dark red/brown.

- Reaction: Heat to reflux (approx. 90-100°C) with vigorous stirring for 16 hours.
 - QC Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide ($R_f \sim 0.6$) should disappear; the product ($R_f \sim 0.55$) will appear as a UV-active spot that stains orange with 2,4-DNP (aldehyde confirmation).
- Workup:
 - Cool to room temperature.
 - Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
 - Separate the organic layer and wash with Brine (2x).
 - Dry over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purification: Flash column chromatography (Silica Gel 230-400 mesh). Gradient elution: 0% → 10% EtOAc in Hexanes.

Analytical Validation (Quality Control)

To ensure the material is suitable for downstream drug synthesis, the following specifications must be met.

HPLC Method (Purity >98%)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

NMR Characterization (Expected Signals)

- ^1H NMR (400 MHz, CDCl_3):

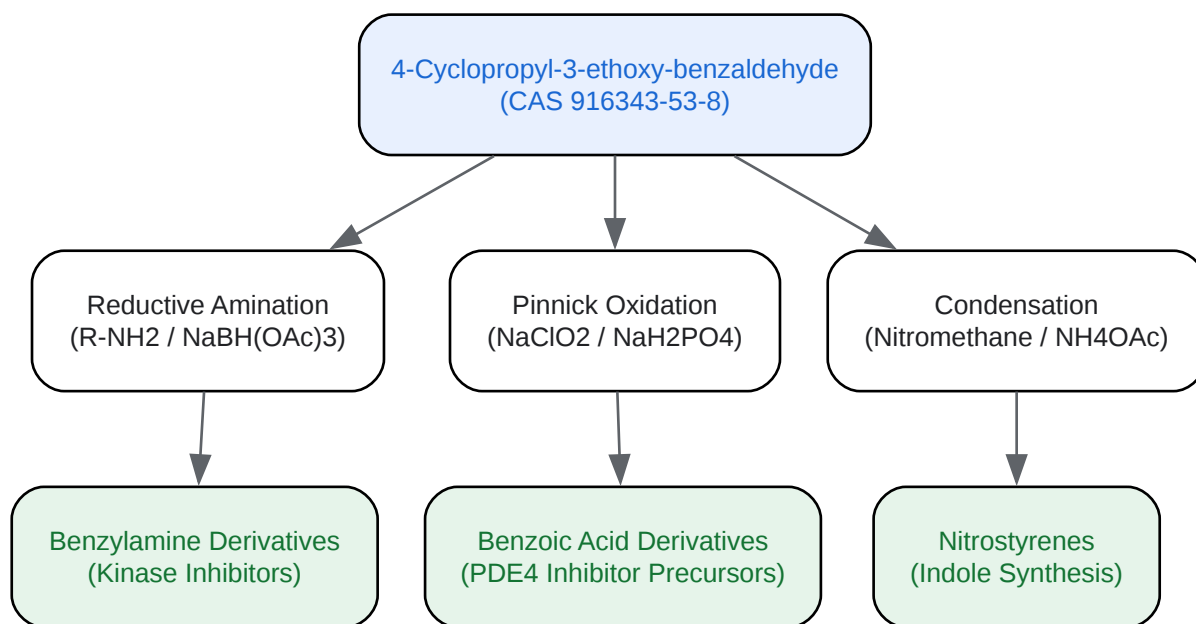
- δ 9.95 (s, 1H, CHO) - Diagnostic Aldehyde Peak
- δ 7.40 (d, 1H, Ar-H)
- δ 7.35 (s, 1H, Ar-H)
- δ 7.05 (d, 1H, Ar-H)
- δ 4.15 (q, 2H, OCH₂CH₃)
- δ 2.15 (m, 1H, Cyclopropyl-CH)
- δ 1.45 (t, 3H, OCH₂CH₃)
- δ 1.05-0.70 (m, 4H, Cyclopropyl-CH₂)

Applications in Drug Discovery

This intermediate is a "privileged structure" for synthesizing inhibitors of inflammatory pathways.

Workflow: Derivatization to Active Pharmaceutical Ingredients (APIs)

The aldehyde functionality serves as a "handle" for reductive amination or condensation reactions.



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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Strategic Value

- PDE4 Inhibition: Analogous to the Roflumilast scaffold, replacing the difluoromethoxy group with a cyclopropyl ring can reduce hydrogen bond donor potential while increasing lipophilic contact with the hydrophobic pocket of the PDE4 enzyme [1].
- ROR γ t Antagonists: Used in the synthesis of biaryl amides for autoimmune regulation, where the 3-ethoxy-4-cyclopropyl motif provides optimal metabolic stability compared to dialkoxy variants [2].

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Air-sensitive. Store under Argon. Aldehydes can auto-oxidize to benzoic acids if exposed to air for prolonged periods.

- Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

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Sources

- 1. [883525-95-9|4-\(Cyclopropylmethoxy\)-3-isopropylbenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
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